molecular formula C12H10Cl2N2OS B11970581 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11970581
M. Wt: 301.2 g/mol
InChI Key: RKIFFJPHUHULCH-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with the molecular formula C12H10Cl2N2OS It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-chlorobenzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of an inert atmosphere and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorobenzyl)acetamide
  • 2-chloro-N-(2-chlorobenzyl)acetamide
  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3,4-dichlorobenzyl)acetamide

Uniqueness

2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C12H10Cl2N2OS

Molecular Weight

301.2 g/mol

IUPAC Name

2-chloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C12H10Cl2N2OS/c13-6-11(17)16-12-15-7-10(18-12)5-8-1-3-9(14)4-2-8/h1-4,7H,5-6H2,(H,15,16,17)

InChI Key

RKIFFJPHUHULCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCl)Cl

Origin of Product

United States

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